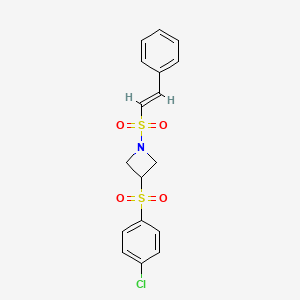
(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a useful research compound. Its molecular formula is C17H16ClNO4S2 and its molecular weight is 397.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a compound with significant potential in pharmacology, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound features a unique azetidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms. The presence of the 4-chlorophenyl group is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that analogs of styrylsulfonyl compounds can induce mitotic arrest and apoptosis in cancer cells. A notable example is ON01910.Na, which has demonstrated efficacy against various cancer cell lines while maintaining a favorable safety profile .
Case Study: Antitumor Efficacy
In a study involving various styrylsulfonyl compounds, lead candidates exhibited significant antitumor activity in animal models. The mechanism of action was primarily through the inhibition of mitotic processes, leading to cell death in cancerous tissues .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains. Similar compounds have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains like Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| (E)-3-((4-chlorophenyl)sulfonyl)azetidine | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong | |
| Escherichia coli | Weak to Moderate | |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been linked to strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical targets in treating various conditions including infections and neurodegenerative diseases .
Enzyme Inhibition Data
Inhibitory activities were quantified with IC50 values indicating the concentration required to inhibit 50% of enzyme activity. For instance, several derivatives demonstrated IC50 values in the low micromolar range for urease inhibition:
| Compound ID | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14 ± 0.003 | Urease |
| 7m | 0.63 ± 0.001 | Urease |
| 7n | 2.17 ± 0.006 | Urease |
| Reference | 21.25 ± 0.15 | Thiourea (standard) |
In silico docking studies have provided insights into the interactions between this compound and target proteins. These studies suggest that the sulfonyl groups facilitate binding to active sites, enhancing the compound's efficacy against both cancer cells and bacteria .
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(E)-2-phenylethenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c18-15-6-8-16(9-7-15)25(22,23)17-12-19(13-17)24(20,21)11-10-14-4-2-1-3-5-14/h1-11,17H,12-13H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYXBUOFIEKBM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














